molecular formula C16H15N3O2S B14319747 1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea CAS No. 105734-56-3

1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea

Cat. No.: B14319747
CAS No.: 105734-56-3
M. Wt: 313.4 g/mol
InChI Key: UEYISJGYKLZVPZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a methoxyphenyl group and a benzothiazolyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea typically involves the reaction of 4-methoxyaniline with 6-methyl-1,2-benzothiazol-3-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and benzothiazolyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the benzothiazolyl group.

    1-(4-Methoxyphenyl)-3-(1,2-benzothiazol-3-yl)urea: Lacks the methyl group on the benzothiazolyl ring.

Uniqueness

1-(4-Methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea is unique due to the presence of both the methoxyphenyl and 6-methyl-1,2-benzothiazolyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

105734-56-3

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(6-methyl-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C16H15N3O2S/c1-10-3-8-13-14(9-10)22-19-15(13)18-16(20)17-11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

UEYISJGYKLZVPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NS2)NC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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